The Benzothiazole-Piperidine Scaffold: A Confluence of Privileged Structures
The Benzothiazole-Piperidine Scaffold: A Confluence of Privileged Structures
An In-Depth Technical Guide to 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview of 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, its structure combines two highly privileged scaffolds: the bio-active benzothiazole core and the versatile piperidine moiety. This document synthesizes information from analogous structures and foundational chemical principles to provide a detailed profile of the compound. We will explore its physicochemical properties, postulate a robust synthetic pathway grounded in established methodologies, and analyze its potential pharmacological significance by dissecting its core components. This guide is intended to serve as a foundational resource for researchers utilizing this molecule as a key intermediate or building block in drug discovery and development programs.
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in clinically successful drugs due to their favorable interaction with biological targets and advantageous pharmacokinetic properties. 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole is an exemplar of molecular design, fusing the benzothiazole nucleus with a piperidine ring.
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone of many pharmacologically active compounds, exhibiting a vast range of activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] Its rigid, planar structure and unique electronic distribution make it an effective pharmacophore for interacting with various enzymes and receptors.[3]
Complementing this is the piperidine moiety, one of the most ubiquitous heterocyclic systems in pharmaceuticals.[4][5] The piperidine ring is not merely a passive linker; its three-dimensional, saturated structure is crucial for orienting functional groups towards biological targets. Furthermore, its presence often enhances a molecule's "druggability" by improving metabolic stability, modulating lipophilicity for better membrane transport, and improving overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7] The combination of these two scaffolds in the title compound creates a molecule with significant potential as a versatile building block for novel therapeutics.
Physicochemical and Structural Profile
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole is identified by the CAS Number 885527-33-3.[8] Its hydrochloride salt is also cataloged under CAS Number 1052543-21-1. A summary of its key computed and observed properties is presented below.
Diagram 1: Chemical Structure of the Topic Compound
Caption: Chemical structure of 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 885527-33-3 | [8] |
| Molecular Formula | C₁₂H₁₃ClN₂S | PubChem |
| Molecular Weight | 252.77 g/mol | [8] |
| Physical Form | Tan solid | [8] |
| XLogP3 (Predicted) | 3.2 | PubChem |
| Topological Polar Surface Area | 24.92 Ų | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
| InChIKey | RJJINACFKMZRQI-UHFFFAOYSA-N | [8] |
Synthesis and Manufacturing Strategy
Core Principle: Benzothiazole Formation
The foundational reaction for this synthesis is the acid-catalyzed condensation and subsequent intramolecular cyclization of a 2-aminothiophenol with an aldehyde. The reaction proceeds via the formation of a benzothiazoline intermediate, which then undergoes oxidation to the aromatic benzothiazole. This method is versatile and tolerates a wide variety of functional groups on both reactants.
Diagram 2: General Workflow for 2-Substituted Benzothiazole Synthesis
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